![molecular formula C12H17BrClNO B1525269 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride CAS No. 1219976-73-4](/img/structure/B1525269.png)
3-[(4-Bromobenzyl)oxy]piperidine hydrochloride
Descripción general
Descripción
“3-[(4-Bromobenzyl)oxy]piperidine hydrochloride” is a chemical compound that has gained significant attention in scientific research. It has diverse applications ranging from drug synthesis to catalysis. The compound has a molecular formula of C12H17BrClNO and an average mass of 306.626 Da .
Molecular Structure Analysis
The molecular structure of “3-[(4-Bromobenzyl)oxy]piperidine hydrochloride” consists of a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to a bromobenzyl group via an oxygen atom . The presence of the bromine atom in the benzyl group and the nitrogen atom in the piperidine ring contribute to the compound’s reactivity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.62 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Synthesis Methodologies and Chemical Properties
Enantioselective Benzylation
Research demonstrates the use of phase-transfer catalysts for the asymmetric benzylation of key intermediates, yielding compounds with a chiral 3-benzylpiperidine backbone. This method is highlighted for its moderate enantioselectivity, mild reaction conditions, and the use of cheap materials, suggesting its utility in preparing biologically active compounds (Wang et al., 2018).
Microscale Preparation Techniques
The preparation of specific esters using a related compound as the esterifying agent showcases a microscale method applicable to assay organic acids in plant materials. This method is especially noted for its use in gas chromatography and mass spectrometry, enhancing sensitivity and selectivity (Epstein & Cohen, 1981).
Synthesis of Novel Compounds
The synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives involve complex reaction pathways. These pathways include elimination, reduction, and bromination reactions to yield novel CCR5 antagonist Benzamide derivatives, hinting at potential therapeutic applications (Bi, 2015).
Potential Biological Activities
Bioactivity Studies
Novel compounds synthesized from related chemical structures have been investigated for their bioactivity, including broad inhibitory activities against fungi. This suggests potential applications in developing antifungal agents or other pharmaceuticals (Xue Si-jia, 2011).
Degradation Products and Environmental Implications
The study on degradation products of benzophenone-3 in chlorinated seawater pools indicates significant chemical interactions. Understanding these interactions can inform environmental safety practices and the development of safer chemical formulations (Manasfi et al., 2015).
Crystal and Molecular Structure Analysis
Detailed structural analysis of compounds provides insights into their molecular conformation, which is crucial for designing drugs with specific target interactions. This knowledge contributes to the broader field of medicinal chemistry and drug development (Szafran et al., 2007).
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZPNFSFJYJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




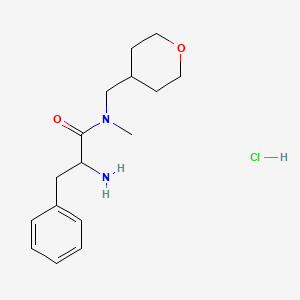
![3-[(3-Bromobenzyl)oxy]azetidine](/img/structure/B1525191.png)

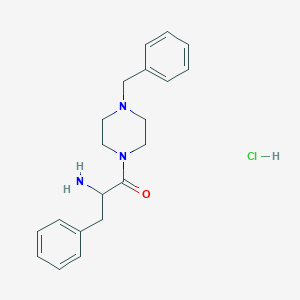
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)
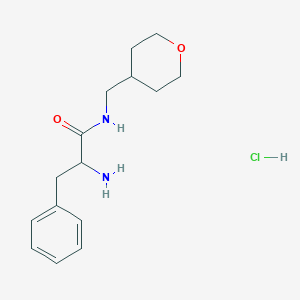
![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)
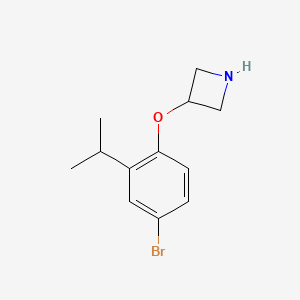
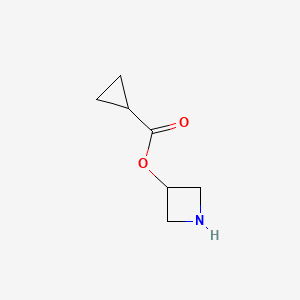
![4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1525204.png)
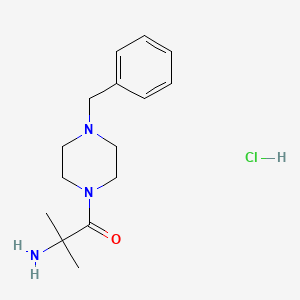
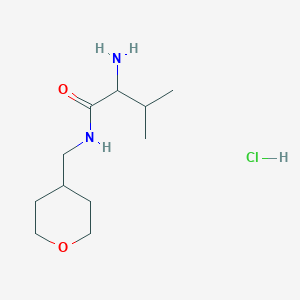
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525209.png)